5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6-ol class, characterized by a fused heterocyclic core with a chlorophenyl group, a 3-methylpiperidinyl moiety, and a methyl substituent. The 4-chlorophenyl group enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets, while the 3-methylpiperidinyl moiety could improve solubility and metabolic stability .
Propriétés
IUPAC Name |
5-[(4-chlorophenyl)-(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4OS/c1-11-4-3-9-22(10-11)15(13-5-7-14(19)8-6-13)16-17(24)23-18(25-16)20-12(2)21-23/h5-8,11,15,24H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBSOVGCOHVGRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the available literature on its biological activity, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound is characterized by a thiazole ring fused with a triazole moiety, which is known to enhance biological activity through various mechanisms. Its molecular formula is with a molecular weight of approximately 428.9 g/mol. The presence of the chlorophenyl and piperidine groups contributes to its lipophilicity and potential for membrane permeability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds featuring similar structural motifs. For instance, derivatives of 1,3,4-thiadiazole have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
Case Studies
- Cytotoxicity Assays : In vitro studies using the MTT assay reported median inhibitory concentrations (IC50) for certain derivatives in the range of to against MCF-7 and HepG2 cells, indicating strong cytotoxic effects attributed to apoptosis induction via increased Bax/Bcl-2 ratios and caspase activation .
- Mechanistic Insights : The mechanism of action appears to involve cell cycle arrest at the S and G2/M phases. This was evidenced by flow cytometry analyses showing altered cell cycle distributions following treatment with these compounds .
- In Vivo Studies : An in vivo study demonstrated the targeting ability of similar compounds to sarcoma cells in tumor-bearing mice models, suggesting that these compounds can effectively localize to tumor sites and exert therapeutic effects .
Antiviral Activity
In addition to anticancer properties, some derivatives of 5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol have been evaluated for antiviral activity. A study on sulfonamide derivatives containing 1,3,4-thiadiazole rings showed promising results against Tobacco Mosaic Virus (TMV), with certain compounds achieving approximately 50% inhibition rates comparable to established antiviral agents .
Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 Range | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | Induces apoptosis; cell cycle arrest | |
| Anticancer | HepG2 | Induces apoptosis; cell cycle arrest | |
| Antiviral | TMV (in vitro) | ~50% inhibition | Disruption of viral replication processes |
Comparaison Avec Des Composés Similaires
Structural Analogues
Key structural analogues from the evidence include:
| Compound Name | Core Modification | Substituent Variations | Evidence ID |
|---|---|---|---|
| 5-[(3-Chlorophenyl)(4-ethylpiperazinyl)methyl]-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | Ethyl-substituted thiazolo-triazol | 3-Chlorophenyl, 4-ethylpiperazinyl | [2] |
| 5-((4-Ethoxy-3-methoxyphenyl)(4-(3-chlorophenyl)piperazinyl)methyl)-2-methylthiazolo-triazol-6-ol | Methoxy/ethoxy aryl, 3-chlorophenyl-piperazinyl | 4-Ethoxy-3-methoxyphenyl, 4-(3-chlorophenyl)piperazinyl | [6] |
| (Z)-5-((4-Chlorophenyl)methylenethiazolo[3,2-b][1,2,4]triazol-6-one | Exocyclic methylene | 4-Chlorophenyl, no piperidine/piperazine | [1] |
| 5-(3-Nitrobenzylidene)-2-[4-(4-chlorophenylsulfonyl)phenyl]thiazolo-triazol-6-one | Sulfonylphenyl, nitrobenzylidene | 4-Chlorophenylsulfonyl, 3-nitrobenzylidene | [10] |
Key Observations :
- Piperidine vs. Piperazine : The target compound’s 3-methylpiperidinyl group may confer better metabolic stability than piperazinyl analogues (e.g., in ), as piperazines are prone to N-dealkylation .
- Chlorophenyl Positioning : The 4-chlorophenyl group in the target compound contrasts with 3-chlorophenyl derivatives (e.g., ), which may alter steric interactions in binding sites .
- Exocyclic Methylene vs. Benzylidene : Compounds with exocyclic methylene groups (e.g., ) lack the piperidine moiety, reducing basicity but increasing planarity for π-π stacking .
Physicochemical Properties
Data from synthesized analogues reveal trends in melting points, yields, and molecular weights:
| Compound (Representative) | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Elemental Analysis (C/H/N) | Evidence ID |
|---|---|---|---|---|---|
| Target Compound (Inferred) | ~480 | N/A | N/A | Estimated: C ~55%, H ~5%, N ~15% | - |
| (Z)-5-(4-Chlorophenylmethylenethiazolo-triazol-6-one | 449 | 224–226 | 58 | C 51.02%, H 2.70%, N 12.53% | [1] |
| 5-(3-Nitrobenzylidene)-sulfonylphenyl derivative | 525 | 233–235 | 76 | C 52.73%, H 2.42%, N 10.71% | [10] |
| 5-((Cyclopropylamino)methylene)thiazolo-triazol-6-one | 220 | 199–201 | 54 | C 49.31%, H 2.30%, N 19.17% | [9] |
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
